Potassium DL-aspartate hemihydrate

Catalog No.
S909929
CAS No.
394208-50-5
M.F
C8H14K2N2O9
M. Wt
360.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium DL-aspartate hemihydrate

CAS Number

394208-50-5

Product Name

Potassium DL-aspartate hemihydrate

IUPAC Name

dipotassium;2-amino-4-hydroxy-4-oxobutanoate;hydrate

Molecular Formula

C8H14K2N2O9

Molecular Weight

360.4 g/mol

InChI

InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2

InChI Key

YKZPPPNXRZHVGX-UHFFFAOYSA-L

SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+]

Proteomics Research

Potassium DL-aspartate hemihydrate can be used as a buffer component in certain proteomic techniques. Proteomics is the study of proteins within an organism, and buffers are used to maintain a specific pH level in solutions, which is crucial for many protein-related experiments. Potassium DL-aspartate hemihydrate may be useful due to its buffering capacity at a specific pH range relevant to protein studies [].

Source

[] DL-Aspartic acid potassium salt hemihydrate - Sigma-Aldrich

Biochemical Research

Potassium DL-aspartate hemihydrate may have applications in biochemical research, particularly as a reference standard. Reference standards are highly purified chemicals used to compare and identify unknown compounds. In this context, Potassium DL-aspartate hemihydrate can be used to ensure the accuracy of identification methods for DL-aspartic acid in research experiments [].

Potassium DL-aspartate hemihydrate is a white, crystalline compound. It is a racemic mixture, meaning it contains equal parts of the L-aspartate (proteinogenic) and D-aspartate (non-proteinogenic) forms of aspartic acid []. Aspartic acid is naturally found in animals and plants, particularly in sugar cane and sugar beets []. This specific salt form contains one molecule of water for every two molecules of potassium DL-aspartate [].

DL-aspartic acid has gained interest in scientific research due to its potential roles in various biological processes:

  • Neurotransmission: L-aspartate is a known excitatory neurotransmitter in the central nervous system []. DL-aspartate's role in this context is being investigated [].
  • Semen quality: Studies suggest DL-aspartic acid may influence sperm parameters like motility and concentration [].

Molecular Structure Analysis

  • Central structure: The core molecule is DL-aspartic acid, which has a four-carbon backbone with an amino group (NH2), a carboxylic acid group (COOH), and a side chain with a carboxylic acid group.
  • Potassium ions: Two potassium (K+) ions are bound to the two carboxylic acid groups of DL-aspartate, forming ionic bonds [].
  • Hemihydrate: One water molecule (H2O) is associated with every two molecules of potassium DL-aspartate through hydrogen bonding [].

This structure allows potassium DL-aspartate to interact with various biological molecules due to the presence of charged groups and hydrogen bond donors/acceptors.


Chemical Reactions Analysis

  • Decarboxylation: Aspartic acid can decarboxylate to form ammonia (NH3) and fumaric acid.
  • Transamination: Aspartic acid can participate in transamination reactions with other amino acids, exchanging amino groups.

Physical And Chemical Properties Analysis

  • Physical state: Likely a white crystalline solid at room temperature (based on similar compounds) [].
  • Solubility: Likely soluble in water due to the presence of ionic and polar groups [].
  • Melting point and boiling point: Data unavailable.
  • Stability: Information on stability is limited, but potentially hygroscopic (absorbs moisture) due to the presence of a water molecule.

The mechanism of action of potassium DL-aspartate hemihydrate depends on the biological context:

  • As a potential neurotransmitter: L-aspartate, a component of the mixture, likely acts by binding to specific receptors on neurons, leading to excitatory signals []. The role of D-aspartate in this context requires further investigation.
  • In semen quality: The mechanism by which DL-aspartate might influence sperm parameters is not fully understood. Some theories suggest it may be involved in hormone regulation or sperm metabolism [].
  • Potential irritant: Due to its ionic nature, it may irritate skin and eyes upon contact.
  • Dust inhalation: Inhalation of dust particles may irritate the respiratory system.

Dates

Modify: 2023-08-16

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